![molecular formula C21H16ClN3OS B2494394 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 851079-10-2](/img/structure/B2494394.png)

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

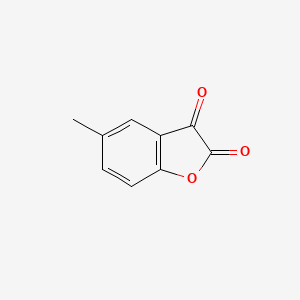

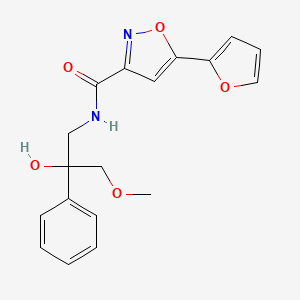

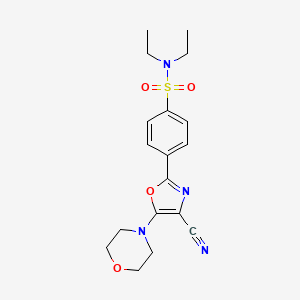

The synthesis of compounds similar to "2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide" involves several steps, including condensation reactions, the use of catalysts like polyvinylpolypyrrolidone-supported boron trifluoride, and conditions such as solvent-free techniques or reflux in 1,2-dichloroethane to achieve high yields and clean methodologies (Mokhtary & Refahati, 2013).

Molecular Structure Analysis

Molecular structure analyses, including IR, 1H and 13C NMR spectroscopy, and Density Functional Theory (DFT) calculations, reveal insights into the compound's molecular geometry, electronic structure, and stability. These analyses demonstrate the intricate balance between different forms of the molecule, such as the thione and thiol tautomers, and their implications on the compound's properties and reactivity (Kotan et al., 2020).

Mecanismo De Acción

Target of Action

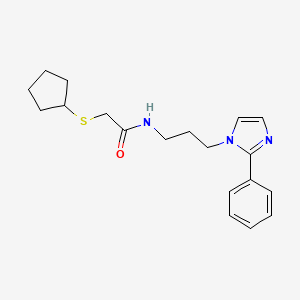

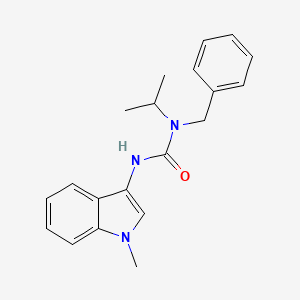

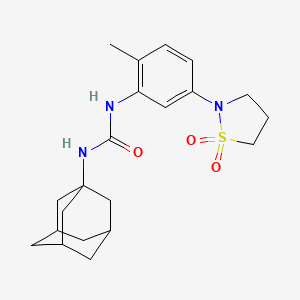

It’s worth noting that imidazole-containing compounds have a broad range of chemical and biological properties and are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

One potent sirtuin-rearranging ligand, termed sirreal2, leads to tubulin hyperacetylation in hela cells and induces destabilization of the checkpoint protein bubr1, consistent with sirt2 inhibition in vivo . This might provide some insight into the potential mode of action of similar compounds.

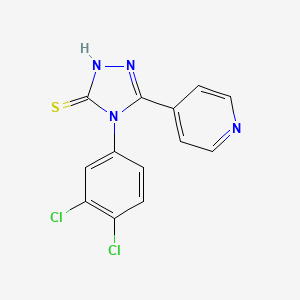

Biochemical Pathways

The application of sirreal2, a potent sirtuin-rearranging ligand, leads to tubulin hyperacetylation in hela cells and induces destabilization of the checkpoint protein bubr1, consistent with sirt2 inhibition in vivo . This suggests that similar compounds might affect the acetylation pathways and cell cycle checkpoints.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which might suggest good bioavailability for imidazole-containing compounds.

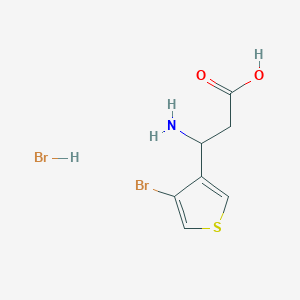

Result of Action

The application of sirreal2, a potent sirtuin-rearranging ligand, leads to tubulin hyperacetylation in hela cells and induces destabilization of the checkpoint protein bubr1 . This suggests that similar compounds might have effects on protein acetylation and cell cycle regulation.

Action Environment

The solubility of imidazole in water and other polar solvents might suggest that the compound’s action could be influenced by the polarity of the environment.

Safety and Hazards

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c22-16-7-4-8-17(13-16)25-12-11-23-21(25)27-14-20(26)24-19-10-3-6-15-5-1-2-9-18(15)19/h1-13H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBBRDRNTPPEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)